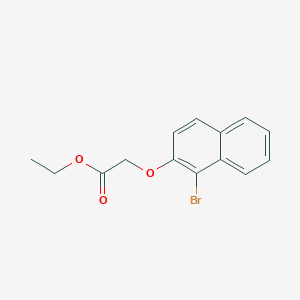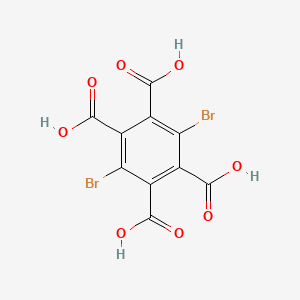
5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine
Vue d'ensemble
Description
“5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine” is a chemical compound that has been studied in the context of its potential use in medicinal chemistry . It has been found to bind to the SYK kinase domain, a non-receptor tyrosine kinase .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring fused with a quinoline ring, which is further substituted with methoxy groups . The exact structure can be determined using techniques such as X-ray diffraction .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- One-Pot Synthesis Methods : Research shows that compounds like 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine can be synthesized using one-pot processes. For example, dihydropyrindines and tetrahydroquinolines, which are structurally related to this compound, have been synthesized in a one-pot, multi-component process involving electron-poor (hetero)aryl halides, among other components (Yehia, Polborn, & Müller, 2002).
Biological and Medicinal Research
- Antimalarial Potential : Some derivatives of 6,7-dimethoxyquinolin-4-yloxy compounds have been investigated for their antimalarial potential. These studies have led to the synthesis of novel compounds showing promising activity against Plasmodium falciparum, suggesting potential antimalarial applications for related compounds (Saini, Jain, Kumar, & Jain, 2016).
Chemical Reactions and Transformations
- Functionalization of Cyclic Amines : Research involving cyclic amines, similar in structure to this compound, has shown redox-annulation reactions with α,β-unsaturated carbonyl compounds. These transformations highlight the versatility of such compounds in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Mécanisme D'action
Orientations Futures
The future directions for the study of this compound could involve further exploration of its potential medicinal applications, particularly given its interaction with the SYK kinase domain . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Propriétés
IUPAC Name |
5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPSAKAPKBKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

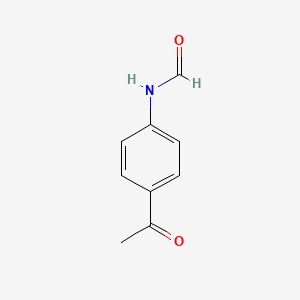

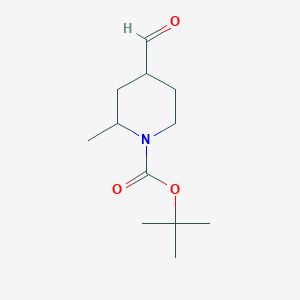

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
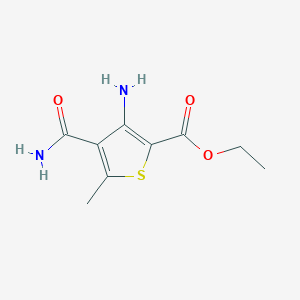
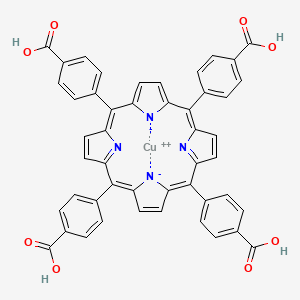
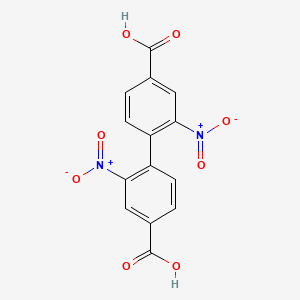
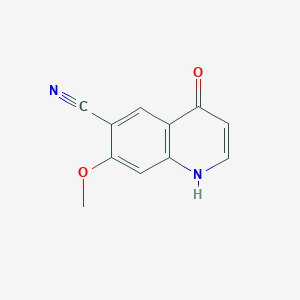
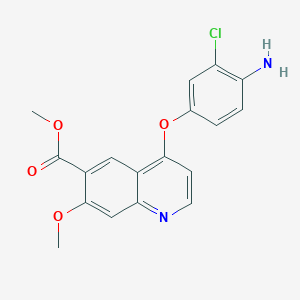

![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)
